N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide is a synthetic organic compound characterized by a piperidin-4-yl core substituted with a 1,2,5-thiadiazole heterocycle and a cinnamamide side chain. This compound’s structure suggests possible applications in medicinal chemistry, though its pharmacological profile remains understudied compared to analogs.
Properties
IUPAC Name |
(E)-3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(7-6-13-4-2-1-3-5-13)18-14-8-10-20(11-9-14)15-12-17-22-19-15/h1-7,12,14H,8-11H2,(H,18,21)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDMSHFYIGVOMB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide typically involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the cinnamamide group can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Core Structural Differences
Pharmacological and Regulatory Implications
- Thiadiazole vs. Fluorophenethyl/Phenethyl Groups: The thiadiazole ring in the target compound replaces fluorinated or methoxy-substituted aromatic groups seen in regulated analogs.
- Legislative Context : Compounds listed in are subject to corrective legislation due to their structural similarity to fentanyl analogs. The target compound’s distinct thiadiazole-cinnamamide architecture may exempt it from current regulations, though its structural kinship warrants scrutiny .
Research Findings and Knowledge Gaps
Binding Affinity and Selectivity
No direct studies on the target compound’s receptor interactions are available. However, analogs like N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide (a fentanyl derivative) exhibit high µ-opioid receptor affinity due to phenethyl and branched amide motifs. The thiadiazole ring’s electronegativity might reduce opioid activity but could confer selectivity for non-opioid targets (e.g., serotonin receptors) .
Metabolic Stability
Conversely, thiadiazole’s metabolic resistance (via sulfur/nitrogen atoms) might offset this liability.
Toxicity Concerns
Regulated analogs in are linked to respiratory depression and overdose risks. The target compound’s unique structure could mitigate these effects, though thiadiazole rings are associated with idiosyncratic toxicity in some drug candidates.
Biological Activity
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various studies and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through the reaction of piperidine derivatives with cinnamic acid derivatives under controlled conditions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated the effects of thiadiazole derivatives on various human cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The results showed that these compounds could inhibit cell viability under both normoxic and hypoxic conditions, suggesting their potential as anticancer agents .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | TBD | Induction of apoptosis |
| Similar Thiadiazole Derivative | MDA-MB-231 | TBD | Inhibition of carbonic anhydrases |
| Similar Thiadiazole Derivative | MG-63 | TBD | Alteration of tumor microenvironment pH |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds in this class have been shown to inhibit carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. The inhibition of CA IX can lead to altered tumor pH and reduced tumor growth .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- pH Modulation : By inhibiting carbonic anhydrases, it can raise the pH in the tumor microenvironment, making it less favorable for tumor growth.
- Enzyme Interaction : The structural features of thiadiazole allow for specific interactions with enzyme active sites.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:
- A study demonstrated that a closely related thiadiazole compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
